1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene
Description
1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 3, and a sulfanylmethyl group substituted with a 3-fluorophenyl ring at position 2. Its molecular formula is C₁₃H₈BrF₂S, with a molecular weight of 313.17 g/mol (calculated). This compound is of interest in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
4-bromo-2-fluoro-1-[(3-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2S/c14-10-5-4-9(13(16)6-10)8-17-12-3-1-2-11(15)7-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUFJASORIWSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=C(C=C(C=C2)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, where boron reagents are employed to form carbon-carbon bonds . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective reagents and catalysts. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Cross-Coupling Reactions: This compound is a standard substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the reactions.
Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: For reduction reactions, common agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substituted Benzene Derivatives: Resulting from substitution reactions.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
New Aromatic Compounds: Resulting from cross-coupling reactions.
Scientific Research Applications
1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Agrochemical Research: Used in the development of new agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms can undergo substitution reactions, while the sulfanylmethyl group can be oxidized or reduced. These reactions enable the compound to form new bonds and structures, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Core
(a) 1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene
- Structural Difference : The sulfanylmethyl group is substituted with a 3,5-difluorophenyl ring instead of a 3-fluorophenyl group.
- The molecular weight increases to 333.17 g/mol (C₁₃H₈BrF₃S) .
- Availability : Discontinued by suppliers such as CymitQuimica and Rieke Metals .
(b) 1-Bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene
- Structural Difference : Lacks the 3-fluoro substituent on the central benzene ring.
- Impact : Reduced electron-withdrawing effects may lower stability and alter regioselectivity in reactions. Molecular weight decreases to 297.19 g/mol (C₁₃H₁₀BrFS) .
- Applications : Similar use as a coupling precursor but with less steric hindrance.
Functional Group Variations
(a) 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
- Structural Difference : Replaces the sulfanylmethyl group with a trifluoromethoxy (-OCF₃) group.
- Impact : The -OCF₃ group is a stronger electron-withdrawing group, enhancing electrophilicity for cross-couplings. Used in Pd-catalyzed arylations with heteroarenes (e.g., imidazo[1,2-b]pyridazine) to yield products in >90% efficiency .
- Molecular Weight : 258.99 g/mol (C₇H₃BrF₄O) .
(b) 1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene
- Structural Difference : Features a methyl group at position 4 and a methylsulfanyl (-SMe) group at position 2.
Halogen and Substituent Position Isomers
(a) 4-Bromo-2-(trifluoromethoxy)benzaldehyde
- Structural Difference : Bromine at position 4 and an aldehyde group at position 1.
- Reactivity : The aldehyde functionality enables condensation reactions, unlike the sulfanylmethyl group in the target compound. Used in synthesizing imidazo[1,2-a]pyridine derivatives with 84–93% yields .
(b) 1-Bromo-2-(trifluoromethyl)benzene Derivatives
Comparative Data Table
Key Research Findings
- Electronic Effects : Fluorine and sulfanylmethyl groups synergistically enhance electrophilicity at the bromine-bearing carbon, facilitating cross-coupling reactions .
- Steric Considerations : Derivatives with 3,5-difluorophenyl substituents exhibit reduced reactivity in sterically demanding reactions due to increased bulk .
- Synthetic Utility : The trifluoromethoxy analog demonstrates superior yields (>90%) in Pd-catalyzed arylations compared to sulfanylmethyl derivatives, likely due to stronger electron withdrawal .
Biological Activity
1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is an aromatic compound characterized by its unique structural features, including a bromine atom, a fluorine atom, and a sulfanylmethyl group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
The compound belongs to the class of aromatic bromides and exhibits several notable chemical behaviors:
- Substitution Reactions : The bromine and fluorine atoms can be replaced by other nucleophiles in substitution reactions.
- Oxidation Reactions : The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
- Cross-Coupling Reactions : It serves as a substrate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions. The bromine atom acts as a leaving group while the sulfanylmethyl group can undergo oxidation or reduction. These reactions enable the compound to interact with biological targets, potentially leading to therapeutic effects .
Anticancer Activity
Recent studies have explored the anticancer potential of compounds with similar structural motifs. For instance, fluoro-substituted derivatives have demonstrated significant cytotoxic effects against non-small cell lung cancer cells (A549). Such compounds exhibited IC50 values comparable to established anticancer agents, indicating that this compound may also possess similar properties .
Pain Modulation
Another area of interest is the compound's potential role in pain modulation. Research has indicated that related fluoro-substituted compounds can block T-type calcium channels (Cav3.2), which are implicated in inflammatory pain pathways. This suggests that this compound may also exhibit analgesic properties through similar mechanisms .
Research Applications
This compound has several applications in research:
- Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules.
- Pharmaceutical Development : Investigated for its potential use as an intermediate in drug synthesis and as a pharmacophore in medicinal chemistry.
- Material Science : Employed in developing new materials with specific properties, such as polymers and liquid crystals .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-Bromo-4-fluorobenzene | Structure | Lacks sulfanylmethyl group |
| 1-Bromo-3-fluorobenzene | Structure | Lacks fluorophenyl group |
| 1-Bromo-4-(fluorophenyl)benzene | Structure | Different substitution pattern |
The presence of both bromine and fluorine atoms along with the sulfanylmethyl group distinguishes this compound from others, imparting unique reactivity and potential applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
